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This document provides a detailed methodology for the Methyl Green-Pyronin B (MGP)
staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This classic histochemical
technique is utilized for the differential staining of Deoxyribonucleic Acid (DNA) and Ribonucleic
Acid (RNA) within tissue samples, proving invaluable for studies involving cell proliferation,
apoptosis, and the identification of specific cell types such as plasma cells.

Methyl green selectively binds to the highly polymerized DNA in the nucleus, staining it green
to blue-green. In contrast, pyronin B (or pyronin Y) electrostatically interacts with the RNA in the
nucleolus and cytoplasm, resulting in a pink to red color.[1][2] The specificity of this differential
staining is highly dependent on factors such as pH, fixation methods, and the purity of the
dyes.[3][4][5]

Experimental Protocols
|. Reagent Preparation

Successful MGP staining relies on properly prepared reagents. It is crucial to purify the Methyl
Green solution to remove any contaminating methyl violet, which can interfere with the specific
staining of DNA.
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. Purification of Methyl Green Stock Solution (2% w/v):

Dissolve 2 g of Methyl Green powder in 100 mL of distilled water to create a 2% aqueous
solution.

Transfer the solution to a separating funnel.

Add chloroform to the funnel and shake vigorously for approximately 30 minutes. The
chloroform will extract the crystal violet, taking on a violet color.[3]

Allow the layers to separate, then drain and discard the lower chloroform layer.

Repeat the chloroform extraction until the chloroform layer remains colorless, indicating that
the methyl violet has been removed.[3]

The purified 2% Methyl Green solution is now ready for preparing the final staining solution.
. Pyronin B/Y Stock Solution (5% w/v):

Dissolve 5 g of Pyronin B or Pyronin Y in 100 mL of distilled water.[3]
. Acetate Buffer (pH 4.8):

Prepare a 0.1 M Sodium Acetate solution by dissolving 8.2 g of anhydrous sodium acetate in
1000 mL of distilled water.[6]

Prepare a 0.1 M Acetic Acid solution.

To create the buffer, mix 119 mL of 0.1 M sodium acetate solution with 81 mL of 0.1 M acetic
acid solution.[3] Adjust as necessary to confirm a pH of 4.8.

. Methyl Green-Pyronin Staining Solution (Working Solution):

There are several formulations for the working solution. A common and effective one is as
follows:

o 10 mL of purified 2% Methyl Green stock solution[3]
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o 17.5 mL of 5% Pyronin B/Y stock solution[3]

o 250 mL of distilled water[3]

» Mix the above components to create a stock MGP solution.

o For the final working solution, mix one volume of the MGP stock solution with one volume of
the Acetate Buffer (pH 4.8). This working solution should be prepared fresh before each use.

[3]

Il. Staining Procedure for Paraffin Sections

This protocol is designed for 4-6 um thick FFPE tissue sections.[7][8]
1. Deparaffinization and Rehydration:

e Place slides in a slide holder and heat in an oven at 55-60°C for 10-15 minutes to melt the
paraffin.[9]

e Immerse the slides in two changes of xylene for 5-10 minutes each to remove the paraffin.[8]
[10][11]

o Hydrate the sections by passing them through a graded series of ethanol solutions:
o 100% Ethanol: 2 changes, 3-5 minutes each.[10][11]
o 95% Ethanol: 1 change, 3-5 minutes.[10][11]
o 70% Ethanol: 1 change, 3-5 minutes.[10]
e Rinse thoroughly in running tap water, followed by a final rinse in distilled water.[12]
2. Staining:
o Gently blot the excess water from the slides.

e Immerse the slides in the freshly prepared Methyl Green-Pyronin working solution for 5 to 30
minutes.[3][7] The optimal time may need to be determined empirically; a shorter time favors
methyl green staining, while a longer time enhances pyronin staining.[12]
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3. Differentiation and Dehydration:
 Briefly rinse the slides in distilled water (1-2 quick dips).[12]

o Rapidly dehydrate the sections to prevent the elution of pyronin. One of the following
methods can be used:

o Method A (Acetone): Dehydrate rapidly with two changes of acetone.[3]

o Method B (Graded Alcohols): Pass through 3 changes of fresh reagent-grade alcohol.[12]
4. Clearing and Mounting:
o Clear the sections in two to three changes of xylene for 1-5 minutes each.[7][12]

e Mount the coverslip using a resinous mounting medium.

Data Presentation

Parameter Specification/Duration Notes

) ) Thicker sections may require
Section Thickness 4-6 pum ] o
longer incubation times.[7]

Deparaffinization Xylene, 2 changes 5-10 minutes each.[8][10][11]

) Graded Ethanol (100%, 95%, )
Rehydration 70%) 3-5 minutes per step.[10][11]
0

Optimal time is tissue-

dependent. Shorter times favor

Staining Incubation 5-30 minutes )
green, longer times favor red.
[31[71[12]

Differentiation Quick rinse in distilled water 1-2 dips.[12]

) Perform rapidly to preserve

Dehydration Acetone or Graded Alcohols _ o
pyronin staining.[3]

Clearing Xylene, 2-3 changes 1-5 minutes each.[7][12]
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Expected Results

¢ DNA (Nuclei): Blue-green to Green[3][7]

e RNA (Nucleoli, Cytoplasm): Pink to Red[3][7]
e Plasma Cell Cytoplasm: Intense Red

e Mast Cell Granules: Pink[12]

Troubleshooting and Quality Control

o Weak Staining: Ensure the pH of the buffer is correct (pH 4.8 is optimal).[4] Also, check the
freshness of the staining solution.

» Dominant Red Staining: This may indicate depolymerization of DNA due to improper fixation
(e.g., use of mercuric chloride or overly acidic fixatives) or excessive heat during tissue
processing.[3][4]

» Non-Specific Green Staining: The Methyl Green may not have been sufficiently purified of
methyl violet. Re-extract with chloroform.[3]

o Control Tissue: A section of lymphoid tissue, such as a lymph node or tonsil, is
recommended as a positive control, as it contains a good population of plasma cells and
proliferating lymphocytes.

Mandatory Visualization
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Sample Preparation
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Caption: Workflow for Methyl Green-Pyronin staining of paraffin sections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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